molecular formula C13H24N2O2 B13505233 tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate

tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B13505233
M. Wt: 240.34 g/mol
InChI Key: VRWBJJACFKTSNZ-UHFFFAOYSA-N
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Description

tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic amine derivative featuring a rigid 3-azabicyclo[3.3.1]nonane scaffold. The compound is characterized by a tertiary amine within the bicyclic framework, a tert-butoxycarbonyl (Boc) protecting group at the 3-position, and a primary amino substituent at the 7-position. This structural motif is significant in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets such as nicotinic acetylcholine receptors (nAChRs) . The Boc group serves as a temporary protective moiety during synthetic processes, enabling selective functionalization .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-10(8-15)6-11(14)5-9/h9-11H,4-8,14H2,1-3H3

InChI Key

VRWBJJACFKTSNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)CC(C2)N

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

  • Chemical Name: tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • CAS Number: 2648966-15-6 (hydrochloride form)
  • Molecular Formula: C13H25ClN2O2 (hydrochloride)
  • Molecular Weight: 276.80 g/mol (hydrochloride)
  • Structure: Contains a bicyclic azabicyclo[3.3.1]nonane core with an amino group at position 7 and a tert-butyl carboxylate at position 3.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the bicyclic azabicyclo[3.3.1]nonane skeleton followed by functional group transformations to install the tert-butyl carboxylate and amino substituents. Protection and deprotection steps are often employed to manage the reactivity of amine and carboxyl groups.

Key Synthetic Routes

Synthesis from Bicyclic Precursors

One common approach starts from bicyclic intermediates such as 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid derivatives, which are elaborated to the azabicyclo compound through reduction, amination, and protection steps.

  • Step 1: Hydrogenation of bicyclic keto acids in the presence of potassium carbonate and palladium on carbon catalyst under hydrogen atmosphere in methanol yields the bicyclic amine intermediate.
  • Step 2: Protection of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine in dioxane affords the tert-butyl carbamate derivative.
  • Step 3: Purification by column chromatography yields the this compound with high purity and yield (up to 88%).
Synthesis via Spirocyclic Intermediates

An alternative synthesis involves the conversion of tert-butyl-7H-spiro[7-azabicyclo[3.3.1]nonane-3.2'-dioxolane]-7-carboxylate to the target compound by acid-catalyzed hydrolysis:

  • Treatment with toluene-4-sulfonic acid in acetone at ambient temperature cleaves the dioxolane ring, generating the 7-oxo intermediate.
  • Subsequent reduction and amination steps yield the desired tert-butyl 7-amino derivative with a reported yield of approximately 78%.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Hydrogenation Pd-C (10 wt%), H2, K2CO3 Methanol Room temp 16 hours Crude used directly Removal of keto group and aziridine intermediate
Boc Protection Di-tert-butyl dicarbonate, Et3N Dioxane Room temp 12 hours 88 Purification by column chromatography
Hydrolysis (Spiro route) Toluene-4-sulfonic acid Acetone 20 °C Not specified 78 Acid-catalyzed ring opening

Purification Techniques

  • Filtration through Celite to remove catalyst and inorganic salts after hydrogenation.
  • Extraction with ethyl acetate and washes with acid, bicarbonate, and brine to remove impurities.
  • Drying over anhydrous magnesium sulfate.
  • Final purification by silica gel column chromatography using hexane/ethyl acetate mixtures.

Summary of Research Findings

  • The compound can be efficiently synthesized via hydrogenation of bicyclic keto acids followed by Boc protection, achieving high yields and purity.
  • Alternative spirocyclic intermediates provide a viable synthetic route with moderate to good yields.
  • Reaction conditions are mild, typically room temperature with common solvents such as methanol, dioxane, and acetone.
  • Purification methods are standard for amine carbamate derivatives and include chromatographic techniques.
  • The synthetic routes are supported by detailed NMR and chromatographic data confirming structural integrity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine group exhibits nucleophilic character, enabling reactions with electrophiles like alkyl halides or acyl chlorides. Common transformations include:

Reaction Type Reagents/Conditions Product Key Considerations
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-methylated derivativeSteric hindrance from bicyclic framework may reduce reaction rates
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°CN-acetylated compoundRequires base to scavenge HCl byproduct

Ester Hydrolysis and Functional Group Interconversion

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid intermediates:

Acidic Hydrolysis

  • Conditions : HCl (6M), dioxane/H₂O (1:1), reflux, 12h

  • Product : 7-Amino-3-azabicyclo[3.3.1]nonane-3-carboxylic acid

  • Mechanism : Protonation of ester oxygen followed by nucleophilic attack by water

Basic Hydrolysis

  • Conditions : NaOH (2M), THF/H₂O (3:1), 70°C, 8h

  • Product : Sodium carboxylate salt

  • Applications : Intermediate for peptide coupling or further derivatization

Oxidation and Reduction Reactions

The amino group and bicyclic system participate in redox transformations:

Reaction Reagents Outcome Notes
Oxidation of -NH₂KMnO₄, H₂SO₄, 0°CNitroso/nitro derivativesLimited by steric bulk; partial conversion observed
Reduction of EsterLiAlH₄, THF, -78°C to RTPrimary alcoholRequires anhydrous conditions

Amide Bond Formation

The hydrolyzed carboxylic acid undergoes amidation via coupling agents:

Typical Protocol :

  • Hydrolyze ester to carboxylic acid (see Section 2).

  • Activate carboxylate with HOBt/EDC in DMF.

  • React with primary amine (e.g., benzylamine) at RT for 24h.

  • Yield : ~65–70% (estimated from analogous reactions in ).

Cycloaddition and Ring-Opening Reactions

The azabicyclo[3.3.1]nonane core participates in strain-driven reactions:

  • Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) at 100°C to form fused bicyclic adducts .

  • Ring-Opening : Treatment with strong acids (HBr/AcOH) cleaves the bicyclic structure, yielding linear diamines.

Stability and Side Reactions

Key stability considerations include:

  • Thermal Degradation : Decomposes above 200°C, releasing tert-butanol and CO₂ .

  • Photoreactivity : Prolonged UV exposure induces racemization at stereocenters .

Reaction Optimization Strategies

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates for substitutions .

  • Catalysis : Pd/C or Raney Ni accelerates hydrogenation of intermediates .

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bicyclic structure provides a rigid framework that enhances binding affinity and specificity .

Comparison with Similar Compounds

Substitution at the 7-Position

Compound Name Substituent at 7-Position Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound : tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate -NH₂ (amino) C₁₂H₂₂N₂O₂* 226.32* Potential for drug discovery; primary amine enables conjugation
tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate =O (keto) C₁₃H₂₁NO₃ 239.31 Intermediate in synthesis; keto group participates in nucleophilic reactions
tert-Butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate -CH₂Ph (benzyl) C₁₉H₂₈N₂O₂ 316.44 Enhanced steric bulk; used in receptor subtype selectivity studies

*Calculated based on structural similarity to .

Key Differences :

  • The 7-amino derivative offers a reactive primary amine for further functionalization, unlike the inert keto or benzyl groups.

Heteroatom Variations in the Bicyclic Core

Compound Name Core Modification Molecular Formula Key Functional Implications References
tert-Butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate 9-Oxa (oxygen atom) C₁₁H₂₁ClN₂O₃ Increased polarity; potential for hydrogen bonding
tert-Butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate 3-Thia (sulfur atom) Not provided* Sulfur enhances electron density; may influence redox properties

Key Differences :

  • Oxygen at the 9-position (oxa) increases solubility but reduces basicity compared to nitrogen .

Functional Group Additions at the 9-Position

Compound Name 9-Position Modification Molecular Formula Applications References
tert-Butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate -OH (hydroxyl) C₁₂H₂₁NO₄ Hydroxyl group enables glycosylation or esterification
tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate =O (keto) C₁₂H₁₉NO₃* Keto group serves as a site for reductive amination

Key Differences :

  • Hydroxyl derivatives are pivotal in prodrug design due to their ability to form labile esters .
  • Keto groups at the 9-position are reactive toward nucleophiles, facilitating further derivatization .

Biological Activity

Introduction

Tert-butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its interactions with nicotinic acetylcholine receptors (nAChRs) and other biological targets. This article reviews the biological activity of this compound, supported by relevant studies and data.

  • Molecular Formula : C13H24N2O2
  • CAS Number : 2648966-15-6
  • Molecular Weight : 240.35 g/mol
  • Structure : The compound features a bicyclic structure that is characteristic of several bioactive molecules.

This compound interacts primarily with nAChRs, which are crucial for neurotransmission in the central and peripheral nervous systems. The compound's structural modifications may enhance its selectivity and affinity for specific receptor subtypes, particularly the α4β2 subtype, which is implicated in cognitive functions and neurodegenerative diseases .

Key Findings from Research

  • Affinity for nAChRs : Research indicates that modifications to the bicyclic structure can lead to increased binding affinity for nAChRs, suggesting a potential role in treating conditions like Alzheimer's disease .
  • Antiprotozoal Activity : Related compounds have demonstrated significant antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei, indicating that similar derivatives might exhibit comparable effects .
  • Electrophysiological Responses : Compounds based on the diazabicyclo scaffold show varied electrophysiological responses depending on their structural features, which can be optimized for better therapeutic profiles .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/ ReceptorIC50 (µM)Reference
AntiprotozoalP. falciparum0.487
AntitrypanosomalT. brucei0.647
nAChR Binding Affinityα4β2 nAChRHigh

Table 2: Structural Variants and Their Activities

Compound NameStructure VariantActivity TypeReference
This compoundBicyclic aminenAChR Modulator
Related Azabicyclo CompoundsVarious modificationsAntiprotozoal

Case Study 1: Interaction with nAChRs

In a study examining the interaction of various azabicyclo compounds with nAChRs, tert-butyl 7-amino derivatives displayed enhanced binding affinities compared to their non-modified counterparts. This suggests that structural modifications could lead to more effective therapeutic agents targeting cognitive decline associated with neurodegenerative diseases.

Case Study 2: Antiprotozoal Efficacy

Another research effort focused on the antiprotozoal activity of related azabicyclo compounds demonstrated that certain derivatives exhibited potent activity against both Plasmodium and Trypanosoma species, with IC50 values in the low micromolar range, indicating potential as lead compounds for drug development against malaria and sleeping sickness .

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate in a laboratory setting?

Synthesis typically involves multi-step organic reactions, including cyclization and protection/deprotection strategies. For example:

  • Cyclization : Use of azabicyclo precursors (e.g., tert-butyl carboxylate-protected intermediates) under controlled temperature and catalytic conditions.
  • Amino Group Introduction : Selective amination via reductive amination or nucleophilic substitution, followed by Boc (tert-butoxycarbonyl) protection to stabilize the amine group.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Refer to analogous protocols for tert-butyl azabicyclo compounds, which emphasize inert atmospheres and anhydrous solvents to prevent hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

Characterization requires a combination of analytical techniques:

Parameter Method Example Data Source
Molecular FormulaElemental AnalysisC₁₄H₂₂N₂O₂ (analogous compound)
Molecular WeightMass Spectrometry (MS)250.3 g/mol
PurityHPLC or GC-MS≥97% (as per tert-butyl analogs)
Structural Confirmation¹H/¹³C NMR, IR SpectroscopyPeaks for Boc group (~1700 cm⁻¹ in IR)

Q. What are the key safety considerations when handling this compound in a laboratory?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage : Tightly sealed containers in dry, ventilated areas at room temperature. Avoid exposure to moisture or extreme temperatures .
  • Decomposition Risks : Under fire conditions, hazardous gases like CO and NOx may form; use CO₂ or dry chemical extinguishers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Ru) for cyclization efficiency.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility while avoiding protic solvents that may hydrolyze the Boc group .
  • Temperature Control : Monitor exothermic reactions; gradual heating (40–60°C) improves selectivity for the azabicyclo core .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., deprotected amines or incomplete cyclization) and adjust stoichiometry .

Q. What analytical techniques are suitable for identifying decomposition products or by-products formed during synthesis?

  • GC-MS : Detect volatile decomposition products (e.g., CO, NOx) under thermal stress .
  • TGA/DSC : Assess thermal stability and decomposition onset temperatures .
  • HPLC-PDA : Resolve polar by-products (e.g., hydrolyzed intermediates) using C18 columns and gradient elution .
  • X-ray Crystallography : Confirm structural deviations in crystalline by-products .

Q. How should conflicting data regarding the compound’s stability under different storage conditions be reconciled?

  • Controlled Stability Studies : Store samples under varying conditions (humid vs. dry, 4°C vs. 25°C) and monitor purity via HPLC at intervals (e.g., 1, 3, 6 months) .
  • Degradation Pathway Analysis : Use accelerated stability testing (e.g., 40°C/75% RH) to identify hydrolysis or oxidation products .
  • Cross-Validate with Literature : Compare results with tert-butyl azabicyclo analogs, noting that moisture-sensitive Boc groups often dictate instability .

Methodological Notes

  • Synthesis Troubleshooting : If yields are low, verify the integrity of the Boc-protecting group using FT-IR (absence of ~1700 cm⁻¹ indicates deprotection) .
  • Data Contradictions : Discrepancies in purity assays may arise from residual solvents; use Karl Fischer titration to quantify moisture content .
  • Safety Protocols : Always consult SDS documents for incompatible materials (e.g., strong oxidizers) and emergency procedures .

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